4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJCTAQGYUVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Mechanism of Triazole-Thione Formation
The synthesis of 1,2,4-triazole-5-thiones typically proceeds via a two-step mechanism:
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Formation of Thiosemicarbazides : Substituted hydrazides react with alkyl/aryl isothiocyanates in ethanol to form acyl/aroyl thiosemicarbazide intermediates.
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Cyclization Under Alkaline Conditions : The intermediate undergoes base-mediated cyclization (e.g., 4N NaOH) to yield the triazole-thione core.
For 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, the cyclohexyl group is introduced via cyclohexyl isothiocyanate, while the (3-methylphenoxy)methyl substituent originates from the hydrazide precursor.
Optimized Synthesis Protocols
One-Pot, Two-Step Methodology
A recently developed protocol eliminates the need for isolating thiosemicarbazides, significantly streamlining the process:
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Step 1 : 3-Methylphenoxyacetic acid hydrazide (or analogous precursors) is refluxed with cyclohexyl isothiocyanate in ethanol.
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Step 2 : The crude mixture is treated with 4N NaOH and refluxed for 4–6 hours to induce cyclization.
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Neutralization : The reaction is acidified with HCl to precipitate the product.
Key Advantages :
Traditional Isolation-Based Approach
Earlier methods required isolating thiosemicarbazides before cyclization:
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Intermediate Isolation : Thiosemicarbazides are purified via recrystallization.
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Cyclization : Refluxing in 2N NaOH for 4 hours.
Limitations :
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Higher solvent consumption for recrystallization.
Experimental Validation and Analytical Data
Synthesis of 4-Cyclohexyl Derivatives
Procedure :
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Reactants :
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Hydrazide: 4-(Benzoylamino)benzoic acid hydrazide.
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Isothiocyanate: Cyclohexyl isothiocyanate.
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Conditions :
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Step 1: Ethanol, reflux, 2 hours.
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Step 2: 4N NaOH, reflux, 6 hours.
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Workup : Acidification with HCl, recrystallization from ethanol.
Spectroscopic Characterization
IR Data (cm⁻¹) :
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3228 (N–H stretch), 2929/2852 (C–H, cyclohexyl).
HPLC : Retention time = 3.53 minutes.
Comparative Analysis of Methodologies
| Parameter | One-Pot Method | Traditional Method |
|---|---|---|
| Reaction Time | 6 hours | 24 hours |
| Yield (%) | 31–68 | 18–52 |
| Solvent Consumption | Low | High |
| Intermediate Isolation | Not Required | Required |
Table 1 . Performance comparison of synthesis strategies.
Challenges and Optimization Strategies
Steric Hindrance from Cyclohexyl Groups
The bulky cyclohexyl substituent impedes cyclization, necessitating:
Solvent Selection
Ethanol balances solubility and environmental safety. Alternatives like DMF increase yield but complicate purification.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced durability.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds Analyzed :
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Substituents : 4-Methylphenyl and benzoxazolyl groups.
- Synthesis : Prepared via cyclization of hydrazinecarbothioamide derivatives.
- Key Data : IR peaks at 3314 (NH), 1631 (C=N), and 1228 cm⁻¹ (C=S); molecular ion peak at m/z 385 (M+1) .
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () Substituents: Difluorophenyl and sulfonylphenyl groups. Synthesis: Refluxing hydrazinecarbothioamide in NaOH followed by acidification.
4-Cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione () Substituents: Cyclohexyl and dimethylaminopropyl groups. Key Data: Molecular formula C₁₃H₂₄N₄S, molar mass 268.42 g/mol; tertiary amine may enhance bioavailability .
4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () Substituents: Butyl and chlorophenoxymethyl groups. Key Data: Thiol-thione tautomerism affects reactivity; SMILES: CCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl .
Target Compound vs. Analogs :
- Synthesis: Analogous compounds are synthesized via cyclization or Schiff base formation (). The target compound may follow similar routes using 3-methylphenoxy aldehyde.
- Functional Groups: The (3-methylphenoxy)methyl group introduces steric bulk and electron-donating effects, differing from electron-withdrawing groups (e.g., sulfonyl in ) that enhance polarity.
Physicochemical and Spectral Properties
Biological Activity
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H19N3OS
- Molecular Weight : 299.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Triazole compounds typically exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit cytochrome P450 enzymes, affecting steroid synthesis and other metabolic pathways.
- Interaction with Biological Targets : These compounds can engage in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, potentially altering their function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 15.2 | 85% |
| HCT116 (Colon) | 12.7 | 90% |
| K562 (Leukemia) | 9.5 | 78% |
These results indicate significant cytotoxic effects, suggesting that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Testing against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the compound's effects on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria. The compound demonstrated a potent inhibitory effect, making it a candidate for further development as an antibiotic.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or multi-step functionalization of the triazole core. For example:
- Step 1 : React cyclohexyl isothiocyanate with hydrazine derivatives to form the triazole-thione backbone.
- Step 2 : Introduce the 3-methylphenoxymethyl group via nucleophilic substitution or Mitsunobu reaction.
Intermediates are characterized using IR spectroscopy (C=S stretch at ~1200 cm⁻¹), ¹H NMR (triazole proton at δ 8.2–8.5 ppm), and elemental analysis . For S-alkyl derivatives, reaction conditions (e.g., alkyl halides in DMF with K₂CO₃) are optimized via temperature-controlled reflux (70–80°C) .
Q. Q2. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S bond ~1.68 Å) and confirms substituent geometry. SHELX programs refine crystallographic data, with SHELXL used for small-molecule refinement .
- DFT calculations : Compare experimental data (e.g., NMR chemical shifts) with theoretical models (B3LYP/6-31G** basis set) to validate tautomeric forms .
Q. Q3. Which analytical techniques are critical for monitoring its chemical reactions?
Methodological Answer:
- Thin-layer chromatography (TLC) : Tracks reaction progress using silica gel plates (ethyl acetate/hexane eluent).
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. Q4. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Pass Online® : Predicts pharmacokinetic properties (e.g., membrane permeability) based on substituent hydrophobicity (logP ~3.2 for the cyclohexyl group) .
- Molecular docking : Simulates binding to targets (e.g., fungal CYP51) using AutoDock Vina. The thione sulfur may coordinate with heme iron, as seen in related triazole antifungals .
Q. Q5. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. DFT results)?
Methodological Answer:
Q. Q6. How is crystallographic data analyzed to resolve disorder in the cyclohexyl group?
Methodological Answer:
Q. Q7. What are the challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during alkylation to achieve >90% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
